7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 2137981-98-5
Cat. No.: VC4458004
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137981-98-5 |
|---|---|
| Molecular Formula | C9H6BrClN2O |
| Molecular Weight | 273.51 |
| IUPAC Name | 7-bromo-2-chloro-3-methylpyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H6BrClN2O/c1-5-8(11)12-7-3-2-6(10)4-13(7)9(5)14/h2-4H,1H3 |
| Standard InChI Key | AGFXXUYBRGWLIR-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C2C=CC(=CN2C1=O)Br)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substitution Pattern
The compound belongs to the pyrido[1,2-a]pyrimidinone family, featuring a bicyclic system comprising a pyridine ring fused to a pyrimidinone moiety. The numbering system assigns position 1 to the nitrogen atom in the pyridine ring, with subsequent positions following the fused structure. Critical substituents include:
-
Bromine at position 7
-
Chlorine at position 2
-
Methyl group at position 3
This substitution pattern is confirmed by its IUPAC name, 7-bromo-2-chloro-3-methylpyrido[1,2-a]pyrimidin-4-one, and supported by spectroscopic data .
Molecular Representation
The SMILES notation CC1=C(N=C2C=CC(=CN2C1=O)Br)Cl encodes the connectivity of atoms, highlighting the absence of rotatable bonds due to the rigid fused-ring system . The InChIKey AGFXXUYBRGWLIR-UHFFFAOYSA-N provides a unique identifier for database searches .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrClN₂O | |
| Molecular Weight | 273.51 g/mol | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies
Industrial-Scale Considerations
Large-scale production would require optimization of:
-
Solvent Systems: Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
-
Catalysts: Lewis acids like ZnCl₂ to accelerate cyclization.
Physicochemical Properties
Lipophilicity and Solubility
The computed XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or THF . The absence of hydrogen bond donors (HBD = 0) and presence of two acceptors (HBA = 2) further influence its partition coefficients .
Thermal Stability
The rigid fused-ring system contributes to high thermal stability, as evidenced by the lack of rotatable bonds (RotB = 0) . Differential scanning calorimetry (DSC) data for analogous compounds show decomposition temperatures exceeding 250°C.
Table 2: Computed Physicochemical Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume